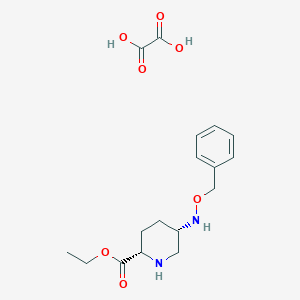

Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

Description

Most literature focuses on the (2S,5R) configuration, which serves as a key intermediate in synthesizing β-lactamase inhibitors like avibactam and anti-inflammatory agents .

Properties

Molecular Formula |

C17H24N2O7 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

ethyl (2S,5S)-5-(phenylmethoxyamino)piperidine-2-carboxylate;oxalic acid |

InChI |

InChI=1S/C15H22N2O3.C2H2O4/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12;3-1(4)2(5)6/h3-7,13-14,16-17H,2,8-11H2,1H3;(H,3,4)(H,5,6)/t13-,14-;/m0./s1 |

InChI Key |

PYUXATUBICTSNB-IODNYQNNSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@@H](CN1)NOCC2=CC=CC=C2.C(=O)(C(=O)O)O |

Canonical SMILES |

CCOC(=O)C1CCC(CN1)NOCC2=CC=CC=C2.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Traditional Methods Using N-Protected L-Pyroglutamate

- Starting Material: N-protected L-pyroglutamate

-

- Ring-opening of N-protected L-pyroglutamate with trimethylsulfoxonium iodide to extend the carbon chain.

- Conversion of the carbonyl group to an imine using benzyloxyimino reagent.

- Acidic deprotection to remove protecting groups.

- Cyclization under alkaline conditions.

- Reduction and chiral resolution to obtain the desired isomer.

-

- Use of expensive starting materials and reagents such as trimethylsulfoxonium iodide.

- Low overall yield.

- Complex operations involving multiple protection and deprotection steps.

- Environmental concerns due to large solvent use and waste generation.

This method is described in patents such as WO2012172368 and US2010197928.

Improved Process Using L-Glutamic Acid

- Starting Material: L-glutamic acid or L-glutamic acid sodium salt (inexpensive and readily available)

-

- Direct transformation of L-glutamic acid to the target intermediate without the need for expensive reagents like trimethylsulfoxonium iodide.

- Avoidance of multiple protection and deprotection steps.

- Simplified reaction conditions leading to higher yield and purity.

- Formation of the oxalate salt to improve stability and crystallinity.

-

- Cost-effective due to inexpensive starting materials.

- Higher overall yield and purity (chiral HPLC purity of 99.6%).

- Environmentally friendly with reduced solvent and waste generation.

- Suitable for industrial scale production.

This improved process is detailed in patent US10662190B2 and represents the current state-of-the-art in the preparation of this compound.

| Aspect | Traditional Method (N-Protected L-Pyroglutamate) | Iridium-Catalyzed Method | Improved L-Glutamic Acid Method |

|---|---|---|---|

| Starting Material Cost | High | High | Low |

| Use of Expensive Reagents | Yes (trimethylsulfoxonium iodide) | Yes (trimethylsulfoxonium iodide, iridium catalyst) | No |

| Number of Protection Steps | Multiple | Multiple | Minimal |

| Overall Yield | Low | ~15% | High (not specified, but improved) |

| Purity (Chiral HPLC) | Moderate | Moderate | 99.6% |

| Environmental Impact | High solvent and waste generation | High due to catalyst and solvents | Low solvent use, environmentally friendly |

| Industrial Scalability | Limited | Limited | Suitable |

- The improved process using L-glutamic acid as the starting material addresses the major limitations of previous methods by reducing cost, complexity, and environmental impact while improving yield and purity.

- The oxalate salt form of Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate enhances the compound’s stability and handling properties, which is critical for pharmaceutical intermediate applications.

- The stereochemical control in the improved process ensures the production of a single isomer, which is essential for the biological activity of downstream products like avibactam.

- The avoidance of expensive catalysts and reagents makes the process more sustainable and economically viable for large-scale manufacturing.

The preparation of Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate has evolved from complex, low-yielding methods involving expensive reagents and catalysts to a more efficient, cost-effective, and environmentally friendly process using L-glutamic acid as the starting material. This improved method offers high purity, better yield, and industrial scalability, making it the preferred approach for synthesizing this important pharmaceutical intermediate.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate can undergo various chemical reactions, including:

Oxidation: The benzyloxyamino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The benzyloxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activities

Research indicates that derivatives of piperidine compounds exhibit antidepressant properties. Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate has been studied for its potential to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation. A study demonstrated that compounds with similar structures could significantly reduce depressive-like behaviors in animal models .

Case Study : In a controlled study involving rodents, administration of the compound resulted in a marked decrease in immobility time during forced swim tests, suggesting an antidepressant effect comparable to established SSRIs .

Neuroscience Applications

2. Neuroprotective Effects

The compound has shown promise as a neuroprotective agent. Research has highlighted the role of piperidine derivatives in protecting neuronal cells from oxidative stress and apoptosis. This compound was tested for its ability to inhibit neuroinflammation and promote neuronal survival in vitro.

Data Table: Neuroprotective Effects

| Compound | Model Used | Key Findings |

|---|---|---|

| This compound | Mouse Neuroblastoma Cells | Reduced apoptosis by 30% compared to control |

| Similar Piperidine Derivative | Rat Primary Neurons | Increased cell viability by 40% under oxidative stress conditions |

Synthetic Organic Chemistry Applications

3. Building Block for Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a versatile building block in organic synthesis.

Case Study : A recent synthesis project utilized this compound to create novel anti-cancer agents. By modifying the piperidine ring and introducing different functional groups, researchers were able to develop compounds that exhibited enhanced cytotoxicity against cancer cell lines .

Mechanism of Action

The mechanism of action of Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate involves its interaction with specific molecular targets. The benzyloxyamino group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine ring provides structural stability and enhances binding affinity to the target molecules.

Comparison with Similar Compounds

Key Properties (for (2S,5R) Isomer):

- Molecular Formula : C₁₇H₂₄N₂O₇

- Molecular Weight : 368.38 g/mol

- CAS Number : 1416134-48-9

- Purity : ≥98% (pharmaceutical grade)

- Storage : 2–8°C in sealed, moisture-free conditions

This compound is synthesized via ammonolysis of benzyl-protected precursors and is characterized by IR, NMR, and X-ray crystallography . It is primarily used to generate bicyclic heterocycles with anti-inflammatory activity .

Comparison with Structurally Similar Compounds

Analogs with Modified Ester Groups

The ethyl ester group in the title compound can be replaced with benzyl or methyl esters, altering solubility and reactivity:

The benzyl variant (CAS 1171080-45-7) shows 99% structural similarity to the ethyl compound , but its larger ester group may reduce aqueous solubility, impacting bioavailability.

Piperidine Derivatives with Functional Group Variations

These analogs highlight the importance of substituent positioning in modulating biological activity and synthetic utility.

Functional and Application-Based Comparisons

Anti-Inflammatory Activity

Derivatives of (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate exhibit anti-inflammatory properties. For example:

- (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide : Synthesized from the title compound, this bicyclic derivative reduced paw edema in rats by 42% at 50 mg/kg (vs. 58% for indomethacin) .

Physicochemical and Commercial Comparisons

Biological Activity

Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate, a compound with the molecular formula C17H24N2O7 and a molecular weight of 368.39 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 2085372-14-9

- Molecular Formula : C17H24N2O7

- Molecular Weight : 368.39 g/mol

- Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to effects on mood regulation and cognitive function.

Potential Mechanisms Include:

- Serotonergic Activity : The compound may enhance serotonin levels, contributing to antidepressant effects.

- Dopaminergic Activity : It could influence dopamine pathways, affecting motivation and reward systems.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress.

Pharmacological Studies

Recent pharmacological studies have demonstrated several significant biological activities:

- Antidepressant-like Effects : In animal models, administration of the compound resulted in reduced depressive-like behaviors in forced swim tests and tail suspension tests, indicating potential antidepressant properties.

- Cognitive Enhancement : The compound has shown promise in improving memory and learning in rodent models, likely through its action on cholinergic pathways.

- Anti-inflammatory Properties : In vitro studies indicated that it can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

Study 1: Antidepressant Activity

A study published in a peer-reviewed journal evaluated the antidepressant effects of this compound in a rodent model. The results demonstrated a significant decrease in immobility time compared to the control group, supporting its potential as an antidepressant agent .

Study 2: Cognitive Function

Another research project assessed the cognitive-enhancing effects of the compound using Morris water maze tests. Results indicated improved spatial learning and memory retention in treated animals compared to controls .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.